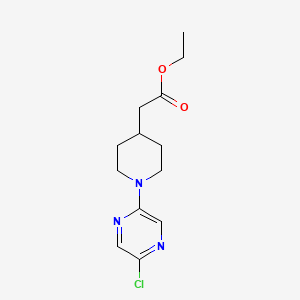
Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and their presence in various drug classes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate typically involves the reaction of 5-chloropyrazine with piperidine derivatives under specific conditions. One common method includes the use of N-ethylpiperazine and 2-chloro-5-chloromethylpyridine. The reaction is carried out in a solvent such as water at elevated temperatures (60-70°C) for a few hours, followed by the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazine derivatives .
Applications De Recherche Scientifique
Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Ethyl 2-(1-(5-chloropyrazin-2-yl)piperidin-4-yl)acetate include:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazine ring with a piperidine moiety makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H18ClN3O2 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
ethyl 2-[1-(5-chloropyrazin-2-yl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-13(18)7-10-3-5-17(6-4-10)12-9-15-11(14)8-16-12/h8-10H,2-7H2,1H3 |
Clé InChI |
AHWQJVZNUOSPLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCN(CC1)C2=CN=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
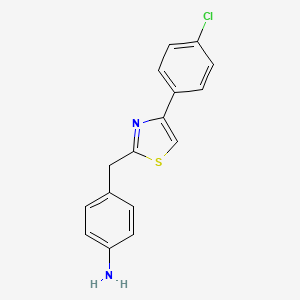

![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
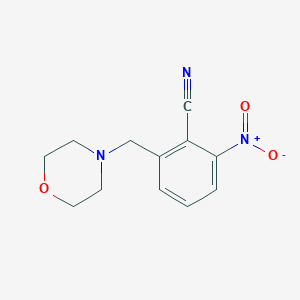
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
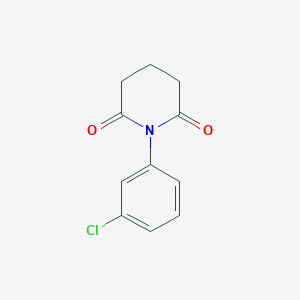
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
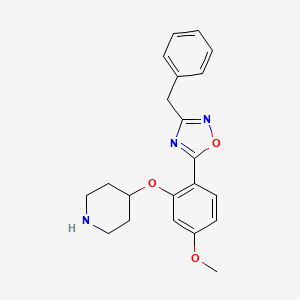
![2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione](/img/structure/B13881766.png)
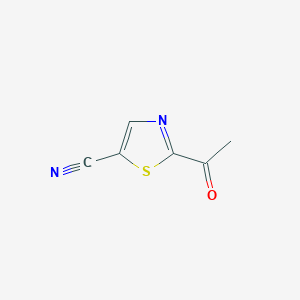
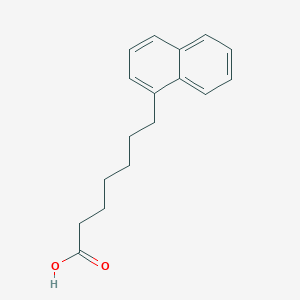
![6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13881790.png)
